1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dichlorophenyl)piperidine-4-carboxamide
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Overview
Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dichlorophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H18Cl2N6O and its molecular weight is 417.29. The purity is usually 95%.
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Scientific Research Applications
JNK3 Inhibition for Neurodegenerative Diseases
1-pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide derivatives, including similar compounds to the one , have been synthesized as selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3). These inhibitors are explored for their potential in treating neurodegenerative diseases due to JNK3's role in neuronal apoptosis. One compound showed high selectivity for JNK3 among several kinases and demonstrated promising pharmacokinetic characters and activity (Jang et al., 2020).
Antimicrobial Activities
Compounds structurally similar to 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dichlorophenyl)piperidine-4-carboxamide have been synthesized and evaluated for antimicrobial activities. Such compounds have been tested for antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Ladani et al., 2009).
Anticancer Properties
Synthesis and biological study of derivatives structurally related to the compound have shown significant anti-angiogenic and DNA cleavage activities. These activities suggest their potential as anticancer agents, particularly by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Glycine Transporter 1 Inhibition
Similar compounds have been identified as potent and orally available Glycine Transporter 1 (GlyT1) inhibitors. These inhibitors are of interest due to their potential therapeutic applications in central nervous system disorders. They have shown favorable pharmacokinetic profiles and the ability to increase cerebrospinal fluid concentration of glycine in animal models (Yamamoto et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N6O/c20-14-2-1-3-15(18(14)21)25-19(28)13-4-7-26(8-5-13)16-10-17(24-11-23-16)27-9-6-22-12-27/h1-3,6,9-13H,4-5,7-8H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENBAWBUEHEXQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=NC=NC(=C3)N4C=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.